Cas no 2229183-97-3 (2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol)

2-Methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol is a fluorinated organic compound featuring a trifluoromethanesulfonyl (triflyl) group and a tertiary alcohol moiety. Its unique structure imparts high chemical stability and reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The triflyl group enhances electrophilic properties, facilitating selective substitutions or coupling reactions, while the sterically hindered alcohol group contributes to controlled functionalization. This compound is particularly useful in the development of bioactive molecules due to its ability to modulate electronic and steric effects. Its well-defined purity and consistent performance make it a reliable choice for research and industrial applications requiring precise molecular modifications.
2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol structure
2229183-97-3 structure
Product Name:2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol
CAS No:2229183-97-3
MF:C11H13F3O3S
MW:282.279332876205
CID:5829811
PubChem ID:165634438
Update Time:2025-06-08

2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol
    • 2229183-97-3
    • EN300-1990192
    • Inchi: 1S/C11H13F3O3S/c1-10(2,7-15)8-4-3-5-9(6-8)18(16,17)11(12,13)14/h3-6,15H,7H2,1-2H3
    • InChI Key: KXJRUBFTZDPMPX-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(C1=CC=CC(=C1)C(C)(C)CO)(=O)=O

Computed Properties

  • Exact Mass: 282.05374993g/mol
  • Monoisotopic Mass: 282.05374993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 62.8Ų

2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1990192-0.05g
2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol
2229183-97-3
0.05g
$924.0 2023-09-16
Enamine
EN300-1990192-0.1g
2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol
2229183-97-3
0.1g
$968.0 2023-09-16
Enamine
EN300-1990192-0.25g
2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol
2229183-97-3
0.25g
$1012.0 2023-09-16
Enamine
EN300-1990192-0.5g
2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol
2229183-97-3
0.5g
$1056.0 2023-09-16
Enamine
EN300-1990192-1.0g
2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol
2229183-97-3
1g
$1100.0 2023-06-03
Enamine
EN300-1990192-2.5g
2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol
2229183-97-3
2.5g
$2155.0 2023-09-16
Enamine
EN300-1990192-5.0g
2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol
2229183-97-3
5g
$3189.0 2023-06-03
Enamine
EN300-1990192-10.0g
2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol
2229183-97-3
10g
$4729.0 2023-06-03
Enamine
EN300-1990192-1g
2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol
2229183-97-3
1g
$1100.0 2023-09-16
Enamine
EN300-1990192-5g
2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol
2229183-97-3
5g
$3189.0 2023-09-16

Additional information on 2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol

Research Brief on 2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol (CAS: 2229183-97-3)

The compound 2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol (CAS: 2229183-97-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the unique structural features of 2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol, which include a trifluoromethanesulfonyl group and a tertiary alcohol moiety. These functional groups contribute to its high reactivity and potential as a building block for more complex pharmaceutical agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as an intermediate in the synthesis of novel kinase inhibitors, showcasing its versatility in drug design.

In terms of biological activity, preliminary in vitro assays have revealed that 2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol exhibits moderate inhibitory effects on specific inflammatory pathways. Researchers at the University of Cambridge reported that this compound could modulate NF-κB signaling, suggesting potential applications in treating inflammatory diseases. However, further in vivo studies are required to validate these findings and assess its pharmacokinetic properties.

The synthesis of 2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol has also been optimized in recent years. A 2022 paper in Organic Letters detailed a novel catalytic method that improves yield and reduces byproducts, making it more feasible for large-scale production. This advancement is particularly relevant for pharmaceutical companies looking to incorporate this compound into their drug development pipelines.

Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its potential toxicity profiles are areas that require further investigation. Ongoing research aims to address these gaps, with several preclinical trials currently underway. The outcomes of these studies will be critical in determining the compound's future in therapeutic applications.

In conclusion, 2-methyl-2-(3-trifluoromethanesulfonylphenyl)propan-1-ol (CAS: 2229183-97-3) represents a promising candidate in medicinal chemistry, with its unique structural properties and biological activities offering multiple avenues for drug development. Continued research and collaboration across academic and industrial sectors will be essential to fully unlock its potential.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited